5-Bromo-4-methoxy-1-methyl-1,3-dihydro-indol-2-one
Overview
Description
The compound “5-Bromo-4-methoxy-1-methyl-1,3-dihydro-indol-2-one” is a type of indole derivative . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . They are used extensively in scientific research due to their diverse applications, ranging from drug synthesis to organic chemistry investigations.
Synthesis Analysis
Indole derivatives, including “this compound”, have attracted increasing attention in recent years due to their biological activity. They are used for the treatment of cancer cells, microbes, and various types of disorders in the human body . The synthesis of indole derivatives has been the focus of many research studies, with the aim of discovering novel methods of synthesis .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C16H13BrN2O2 . The CAS Number is 303760-41-0 .Chemical Reactions Analysis
The chemical reactions involving “this compound” are part of the broader field of indole derivative reactions. These reactions are significant due to the biological properties of indoles, both natural and synthetic .Scientific Research Applications
Chemical Reactions and Synthesis
5-Bromo-4-methoxy-1-methyl-1,3-dihydro-indol-2-one is involved in various chemical reactions and synthesis processes. For example, it is used in the Eschenmoser coupling reaction, undergoing transformations to produce compounds like (3Z)-3-[amino(4-methoxyphenyl)-methylidene]-1,3-dihydro-2H-indol-2-one when reacted with thioamide under mildly basic conditions (Kammel et al., 2015). Additionally, 5-bromo derivatives of indole, including 5-bromoindole, are synthesized for their potential biological activity, especially in anti-cancer treatments (Očenášová et al., 2015).
Development of Pharmaceuticals
In pharmaceutical research, derivatives of this compound are studied for their potential in treating cognitive disorders. For instance, one derivative, 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole dimesylate monohydrate, was identified as a clinical candidate for the potential treatment of Alzheimer's disease due to its high affinity and selectivity for human 5-HT6R receptors (Nirogi et al., 2017).
Antimicrobial and Anticancer Properties
Brominated indole derivatives, including those related to this compound, have shown biological activity against various microorganisms and cancer cell lines. Studies on Thorectidae sponges revealed new brominated tryptophan derivatives with moderate antimicrobial properties (Segraves & Crews, 2005). Another study on the marine red alga Rhodomela confervoides isolated bromophenols with moderate activity against human cancer cell lines and microorganisms (Xu et al., 2003).
Future Directions
The future directions of research on “5-Bromo-4-methoxy-1-methyl-1,3-dihydro-indol-2-one” and other indole derivatives are likely to focus on the development of novel methods of synthesis, given the importance of this significant ring system . The application of indole derivatives for the treatment of various disorders is also a promising area of future research .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are often used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that indole derivatives likely interact with a variety of biochemical pathways.
Result of Action
Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Biochemical Analysis
Biochemical Properties
5-Bromo-4-methoxy-1-methyl-1,3-dihydro-indol-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, this compound may interact with proteins involved in cell signaling pathways, modulating their activity and affecting downstream biological processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to modulate the expression of genes involved in cell proliferation and apoptosis, thereby affecting cell growth and survival . Furthermore, this compound may impact cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, this compound may inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis . Additionally, this compound may modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of inactive or less active metabolites . Additionally, the long-term effects of this compound on cellular function may vary depending on the duration of exposure and the specific cellular context.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities . At high doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects may also be observed, where a specific dosage is required to achieve a significant biological response.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound may be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that can further influence biological processes . The effects of this compound on metabolic flux and metabolite levels are critical for understanding its overall impact on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, the localization and accumulation of this compound within different cellular compartments can influence its activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can affect its interactions with biomolecules and its overall biological effects.
Properties
IUPAC Name |
5-bromo-4-methoxy-1-methyl-3H-indol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c1-12-8-4-3-7(11)10(14-2)6(8)5-9(12)13/h3-4H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSREMVJXLXAHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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